Pacritinib Citrate is a small-molecule drug primarily utilized as a treatment for myelofibrosis, a rare bone marrow disorder characterized by the abnormal proliferation of blood cells. It functions as a selective inhibitor of Janus kinase 2, Fms-like tyrosine kinase 3, and interleukin 1 receptor-associated kinase 1, making it effective in managing conditions associated with myeloproliferative neoplasms. The compound is marketed under the brand name Vonjo and is notable for its ability to be administered orally in capsule form.
Pacritinib Citrate is classified as an antineoplastic agent and falls under the category of protein kinase inhibitors. Its therapeutic applications are primarily focused on treating adult patients with intermediate or high-risk primary or secondary myelofibrosis, particularly those with significantly low platelet counts (below 50,000/μL) . The molecular formula for pacritinib citrate is C₃₄H₄₀N₄O₆, with a molecular weight of approximately 664.7 g/mol when in its citrate salt form .
The synthesis of Pacritinib involves several key steps that include etherification reactions and cyclization processes. One notable method utilizes trans-1,4-dibromo-2-butene as an intermediate to facilitate the formation of the drug through a series of reactions that include:
The synthesis can be summarized as follows:
The molecular structure of Pacritinib features a complex arrangement that includes multiple cyclic components. The structural formula can be represented as:
Key data points include:
Pacritinib undergoes various chemical reactions during its synthesis:
The synthetic routes have been optimized for efficiency and cost-effectiveness while ensuring high purity levels of the final product .
Pacritinib exerts its therapeutic effects primarily through inhibition of specific kinases:
The mechanism involves competitive inhibition at the ATP-binding site of these kinases, thereby disrupting their activity and leading to decreased cell survival signals in malignant cells .
Pacritinib is primarily used in clinical settings for:
Clinical trials have demonstrated significant efficacy in reducing spleen volume and alleviating symptoms associated with myelofibrosis .
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2